molecular formula C9H16N2O B1399993 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1343003-49-5

2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1399993
CAS No.: 1343003-49-5
M. Wt: 168.24 g/mol
InChI Key: NPSDTAFCBCNOTB-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound that features both azetidine and pyrrolidine rings. These structures are notable for their presence in various biologically active molecules and pharmaceuticals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the formation of the azetidine and pyrrolidine rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized from 3-chloropropylamine through a cyclization reaction using a base such as sodium hydride. Pyrrolidine can be synthesized from 1,4-dibromobutane and ammonia through a similar cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Functionalized azetidine or pyrrolidine derivatives

Scientific Research Applications

2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one can be compared with other compounds containing azetidine or pyrrolidine rings:

    Azetidine derivatives: These compounds often exhibit similar reactivity patterns and biological activities due to the presence of the azetidine ring.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are also known for their biological activity and are used in various pharmaceutical applications.

List of Similar Compounds

  • 2-(Azetidin-3-yl)ethan-1-amine
  • 1-(Pyrrolidin-1-yl)ethan-1-one
  • 2-(Pyrrolidin-1-yl)ethan-1-amine

These compounds share structural similarities with this compound but may differ in their specific chemical and biological properties.

Properties

IUPAC Name

2-(azetidin-3-yl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(5-8-6-10-7-8)11-3-1-2-4-11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSDTAFCBCNOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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